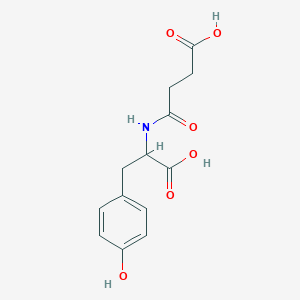![molecular formula C28H24N2O5S B13368861 1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one](/img/structure/B13368861.png)
1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one involves multiple steps, typically starting with the preparation of the benzodioxole and phenoxy intermediates. These intermediates are then subjected to a series of reactions, including cyclization and functional group modifications, to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carbonyl groups present in the structure can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Applications De Recherche Scientifique
1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: It has been investigated for its anticancer properties, showing activity against certain cancer cell lines.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis. Detailed studies are required to fully elucidate the molecular targets and pathways .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(1,3-benzodioxol-5-yl)-2-(methylsulfanyl)-1-propanone: Known for its use in organic synthesis.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Studied for its pharmacological properties.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Used in the synthesis of various organic compounds.
Propriétés
Formule moléculaire |
C28H24N2O5S |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
1-[(2R,3S)-2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxyazetidin-1-yl]-9b-methylsulfanyl-4,5-dihydro-1H-azeto[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C28H24N2O5S/c1-36-28-20-10-6-5-7-17(20)13-14-29(28)27(32)25(28)30-23(18-11-12-21-22(15-18)34-16-33-21)24(26(30)31)35-19-8-3-2-4-9-19/h2-12,15,23-25H,13-14,16H2,1H3/t23-,24+,25?,28?/m1/s1 |
Clé InChI |
BCAXYFZAWLBROD-UARHWRLFSA-N |
SMILES isomérique |
CSC12C(C(=O)N1CCC3=CC=CC=C23)N4[C@@H]([C@@H](C4=O)OC5=CC=CC=C5)C6=CC7=C(C=C6)OCO7 |
SMILES canonique |
CSC12C(C(=O)N1CCC3=CC=CC=C23)N4C(C(C4=O)OC5=CC=CC=C5)C6=CC7=C(C=C6)OCO7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide](/img/structure/B13368783.png)
![2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13368800.png)
![2-(4-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate](/img/structure/B13368810.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368814.png)
![3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368818.png)
![3-(1-Benzofuran-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368826.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B13368833.png)
![7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368834.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13368845.png)
![3-(4-chlorophenyl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13368853.png)
![Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13368856.png)
![Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13368858.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13368864.png)
